molecular formula C8H5F3N2OS B3359581 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde CAS No. 865081-55-6

2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde

Cat. No.: B3359581
CAS No.: 865081-55-6
M. Wt: 234.2 g/mol
InChI Key: WFBFXUCRDYYMFB-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde is a high-value chemical building block designed for research and development applications. This compound features a versatile imidazo[2,1-b]thiazole scaffold substituted with a reactive carbaldehyde group and a metabolically stable trifluoromethyl group, making it a key intermediate in medicinal chemistry and drug discovery projects . The aldehyde functional group is particularly useful for synthesizing diverse derivatives through condensation reactions, such as the formation of Schiff bases, or for serving as a precursor to other valuable groups like alcohols and carboxylic acids. Researchers utilize this and related heterocyclic aldehydes in the exploration of new pharmacologically active molecules, including those with potential anti-cancer and anti-viral activities . As a standard handling procedure, this product should be stored sealed in a dry environment, ideally at 2-8°C . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2OS/c1-4-2-13-5(3-14)6(8(9,10)11)12-7(13)15-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBFXUCRDYYMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464070
Record name 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865081-55-6
Record name 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde typically involves the reaction of thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the formation of the imidazo[2,1-B]thiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

    Oxidation: 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carboxylic acid.

    Reduction: 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds derived from imidazo[2,1-b]thiazoles exhibit potent antimicrobial properties. Specifically, studies have shown that derivatives of this compound can act against Mycobacterium tuberculosis (Mtb), demonstrating low minimum inhibitory concentration (MIC) values ranging from 0.0625 to 2.5 μM against various strains, including drug-resistant ones . This positions 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde as a promising candidate for the development of new anti-tuberculosis agents.

Drug Development

The compound serves as a critical intermediate in the synthesis of novel pharmaceuticals. Its unique trifluoromethyl group enhances biological activity and solubility, making it an attractive scaffold for drug design. The structural modifications around the imidazo[2,1-b]thiazole core allow for the exploration of various pharmacophores that can target different biological pathways .

Synthetic Intermediates

The compound is utilized as a fine chemical intermediate in organic synthesis. It can be employed in the synthesis of other complex molecules through various reactions, such as nucleophilic substitutions and coupling reactions. Its reactivity profile makes it suitable for generating diverse derivatives that can be tested for biological activity or used in material science applications .

Green Chemistry Approaches

Recent advancements have highlighted sustainable methods for synthesizing imidazo[2,1-b]thiazole derivatives using environmentally friendly reagents and conditions. For instance, protocols involving urea hydrogen peroxide have been developed to facilitate the synthesis of selenylated derivatives without toxic byproducts . This aligns with current trends in green chemistry aimed at reducing environmental impact.

Case Study: Antitubercular Agents

A study published in PLoS ONE evaluated a series of imidazo[2,1-b]thiazole derivatives for their antitubercular activity. Among these, the lead compound demonstrated significant potency against both replicating and drug-resistant Mtb strains with low cytotoxicity profiles, showcasing the therapeutic potential of this class of compounds .

Case Study: Synthesis and Characterization

Another research effort focused on synthesizing selenylated imidazo[2,1-b]thiazoles through a sustainable protocol involving hydrogen peroxide as an oxidizing agent. This method not only improved yields but also reduced the environmental footprint associated with traditional synthetic methods, highlighting the versatility of this compound in modern synthetic chemistry .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in the context of its anti-tuberculosis activity, it targets the QcrB component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain . This interaction disrupts the electron transport chain, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Positions) Molecular Formula Exact Mass (g/mol) Key Features/Applications References
6-Methylimidazo[2,1-b]thiazole-5-carbaldehyde Methyl (6), Aldehyde (5) C₇H₆N₂OS 166.0201 Simpler structure; lower lipophilicity
6-(4-Fluorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde 4-Fluorophenyl (6), Aldehyde (5) C₁₂H₇FN₂OS 262.0218 Aromatic substituent; potential CNS activity
CITCO (CAR agonist) 4-Chlorophenyl (6), Oxime (5) C₂₀H₁₂Cl₂N₃O₂S 444.0002 Constitutive androstane receptor agonist
2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde CF₃ (6), Methyl (2), Aldehyde (5) C₈H₅F₃N₂OS 234.0075 Enhanced metabolic stability; versatile reactivity

Key Observations:

Trifluoromethyl vs. Methyl (Position 6):
The trifluoromethyl group in the target compound increases molecular weight by ~68 g/mol compared to the methyl analog ( vs. 13). The -CF₃ group also enhances lipophilicity (logP ~2.5 predicted) and resistance to oxidative metabolism, making the target compound more suitable for in vivo applications .

Aldehyde vs. Oxime (Position 5):
CITCO () replaces the aldehyde with an oxime group, enabling hydrogen bonding with biological targets like the constitutive androstane receptor (CAR). The aldehyde in the target compound allows for synthetic flexibility but may reduce binding affinity without further modification .

Aromatic vs.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound 6-Methyl Analog () 6-(4-Fluorophenyl) Analog ()
Molecular Weight 234.0075 g/mol 166.198 g/mol 262.0218 g/mol
logP (Predicted) 2.5 1.2 3.1
Solubility (Water) Low (CF₃ reduces polarity) Moderate Low (aromatic hydrophobicity)
Metabolic Stability High (CF₃ resists oxidation) Moderate Moderate

Biological Activity

2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and various biological applications, drawing on recent research findings and case studies.

  • IUPAC Name : this compound
  • CAS Number : 175277-51-7
  • Molecular Formula : C7H4F3N3OS

Antimicrobial Activity

Research has shown that derivatives of imidazo[2,1-b]thiazole exhibit substantial antimicrobial properties. For instance, a study highlighted the efficacy of related thiazole derivatives against various bacterial strains, suggesting that the trifluoromethyl group enhances their antimicrobial potency. The mechanism often involves disruption of bacterial cell membranes and inhibition of vital enzymatic pathways .

Anticancer Properties

Compounds similar to 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole have been investigated for their anticancer effects. A series of studies indicated that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle. Notably, some derivatives showed selective toxicity towards cancer cells while sparing normal cells .

Antitubercular Activity

The imidazo[2,1-b]thiazole derivatives have also been evaluated for their antitubercular activity. In vitro studies demonstrated that certain analogs exhibited low MIC (Minimum Inhibitory Concentration) values against Mycobacterium tuberculosis, indicating their potential as new therapeutic agents against tuberculosis . The compounds target critical components of the mycobacterial electron transport chain, leading to effective bacterial cell death.

Study on Leishmanicidal Activity

In an investigation focused on leishmaniasis, researchers synthesized various thiazole derivatives and assessed their activity against Leishmania infantum. Compounds derived from imidazo[2,1-b]thiazole were found to significantly reduce the survival rate of both promastigote and amastigote forms of the parasite. The most potent compounds exhibited notable ultrastructural changes in the parasites, suggesting a mechanism involving disruption of cellular integrity .

Evaluation Against Viral Infections

Another study evaluated the antiviral potential of imidazo[2,1-b]thiazole derivatives. Compounds were tested against Coxsackie B4 virus and Feline viruses. Results indicated that specific derivatives displayed promising antiviral activity with low cytotoxicity in mammalian cell cultures .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available imidazole and thiazole precursors. The introduction of the trifluoromethyl group is often achieved through electrophilic fluorination techniques or by using specialized reagents that facilitate this modification .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign signals for the trifluoromethyl group (δ 120–125 ppm in ¹³C) and aldehyde proton (δ 9.8–10.2 ppm in ¹H) .
  • IR Spectroscopy : Confirm the aldehyde C=O stretch (∼1700 cm⁻¹) and imidazo-thiazole ring vibrations (∼1600 cm⁻¹) .
  • Elemental Analysis : Verify purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.3% tolerance) .

How can researchers resolve contradictions in reported biological activities of imidazo[2,1-b]thiazole derivatives?

Q. Advanced

  • Dose-response profiling : Test the compound across a concentration gradient (e.g., 1 nM–100 µM) in anti-inflammatory (COX-2 inhibition) and anticancer (MTT assay) models to identify activity thresholds .
  • Selectivity assays : Use kinase profiling panels to distinguish off-target effects from specific 15-lipoxygenase inhibition .
  • Meta-analysis : Cross-reference bioactivity data with structural analogs (e.g., 6-ethyl-2-methyl derivatives) to isolate substituent-specific effects .

What strategies are effective for derivatizing the carbaldehyde group for pharmacological studies?

Q. Advanced

  • Schiff base formation : React with primary amines (e.g., aniline derivatives) in ethanol under reflux to generate imine-linked prodrugs .
  • Reductive amination : Use NaBH₃CN to stabilize amine-aldehyde adducts while preserving the trifluoromethyl group’s electronic effects .
  • Click chemistry : Employ Cu(I)-catalyzed azide-alkyne cycloaddition to append triazole moieties for enhanced bioavailability .

How can computational modeling guide the design of analogs with improved target binding?

Q. Advanced

  • Docking studies : Use AutoDock Vina to simulate binding poses with 15-lipoxygenase (PDB: 1LOX). Focus on interactions between the trifluoromethyl group and hydrophobic pockets (e.g., Leu368, Val404) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize analogs with <2.0 Å RMSD .
  • QSAR modeling : Correlate Hammett constants (σ) of substituents with IC₅₀ values to predict activity trends .

What experimental controls are critical when assessing the compound’s stability under physiological conditions?

Q. Advanced

  • pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via HPLC. The aldehyde group is prone to hydrolysis at pH > 8 .
  • Light sensitivity : Store solutions in amber vials and measure UV-Vis absorbance (λmax = 280 nm) hourly under ambient light to detect photodegradation .
  • Thermal stability : Perform thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C for solid form) .

How can researchers validate the compound’s mechanism of action in enzyme inhibition assays?

Q. Advanced

  • Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) against 15-lipoxygenase. A Km increase with constant Vmax suggests competitive binding .
  • IC₅₀ determination : Conduct dose-response curves with linoleic acid as substrate, comparing to zileuton as a positive control .
  • Fluorescence quenching : Monitor tryptophan residue emission (λex = 280 nm) to confirm ligand-induced conformational changes .

What are the best practices for scaling up synthesis without compromising purity?

Q. Advanced

  • Flow chemistry : Implement continuous-flow reactors to maintain temperature control (e.g., 80°C for cyclization steps) and reduce batch variability .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) in Friedel-Crafts steps to improve safety and ease of removal .
  • In-line analytics : Use FTIR probes to monitor aldehyde oxidation in real-time during scale-up .

How should researchers integrate this compound into a broader theoretical framework for drug discovery?

Q. Advanced

  • Target identification : Link to focal adhesion kinase (FAK) inhibition theories by comparing structural motifs with known FAK inhibitors (e.g., PF-562271) .
  • Structure-activity landscapes : Map electronic (Hammett σ) and steric (Taft Es) parameters of substituents to refine predictive models .
  • Translational pipelines : Incorporate in vitro cytotoxicity (e.g., HepG2 cells) and in vivo PK/PD data to align with NIH’s NCATS guidelines .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde
Reactant of Route 2
2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole-5-carbaldehyde

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